Cas no 486460-10-0 (1-bromo-4-(bromomethyl)-2,5-difluorobenzene)
1-bromo-4-(bromomethyl)-2,5-difluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-bromo-4-(bromomethyl)-2,5-difluorobenzene
- SCHEMBL377065
- AKOS013531957
- DTXSID50619969
- NIXLFBUHPJACST-UHFFFAOYSA-N
- 4-bromo-2,5-difiuorobenzylbromide
- 4-Bromo-2.5-difluorobenzyl bromide
- 486460-10-0
- MFCD11847141
- AT12602
- PS-9845
- EN300-2960228
- 4-bromo-2,5-difluorobenzyl bromide
- 4-bromo-2,5-difluorobenzylbromide
-
- MDL: MFCD11847141
- Inchi: 1S/C7H4Br2F2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2
- InChI Key: NIXLFBUHPJACST-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C(=CC=1F)Br)F
Computed Properties
- Exact Mass: 285.86273g/mol
- Monoisotopic Mass: 283.86478g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 0Ų
1-bromo-4-(bromomethyl)-2,5-difluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013018611-250mg |
4-Bromo-2,5-difluorobenzyl bromide |
486460-10-0 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A013018611-500mg |
4-Bromo-2,5-difluorobenzyl bromide |
486460-10-0 | 97% | 500mg |
$823.15 | 2023-09-01 | |
| Alichem | A013018611-1g |
4-Bromo-2,5-difluorobenzyl bromide |
486460-10-0 | 97% | 1g |
$1519.80 | 2023-09-01 | |
| Apollo Scientific | PC501849-250mg |
4-Bromo-2,5-difluorobenzyl bromide |
486460-10-0 | 94% | 250mg |
£200.00 | 2025-02-21 | |
| Apollo Scientific | PC501849-1g |
4-Bromo-2,5-difluorobenzyl bromide |
486460-10-0 | 94% | 1g |
£504.00 | 2025-02-21 | |
| Apollo Scientific | PC501849-5g |
4-Bromo-2,5-difluorobenzyl bromide |
486460-10-0 | 94% | 5g |
£1504.00 | 2025-02-21 | |
| eNovation Chemicals LLC | D631802-5g |
1-Bromo-4-(bromomethyl)-2,5-difluorobenzene |
486460-10-0 | 95% | 5g |
$495 | 2025-02-19 | |
| A2B Chem LLC | AY01755-250mg |
1-Bromo-4-(bromomethyl)-2,5-difluorobenzene |
486460-10-0 | 250mg |
$55.00 | 2024-04-19 | ||
| A2B Chem LLC | AY01755-1g |
1-Bromo-4-(bromomethyl)-2,5-difluorobenzene |
486460-10-0 | 1g |
$57.00 | 2024-04-19 | ||
| A2B Chem LLC | AY01755-5g |
1-Bromo-4-(bromomethyl)-2,5-difluorobenzene |
486460-10-0 | 5g |
$97.00 | 2024-04-19 |
1-bromo-4-(bromomethyl)-2,5-difluorobenzene Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 1-bromo-4-(bromomethyl)-2,5-difluorobenzene
Professional Introduction to 1-bromo-4-(bromomethyl)-2,5-difluorobenzene (CAS No. 486460-10-0)
1-bromo-4-(bromomethyl)-2,5-difluorobenzene is a highly versatile intermediate in the field of pharmaceutical and agrochemical synthesis. This compound, with the chemical formula C₆H₃Br₂F₂, is characterized by its unique brominated and fluorinated aromatic structure. The presence of multiple reactive sites, including bromomethyl and fluorine substituents, makes it a valuable building block for the development of novel molecules. Its applications span across various domains, particularly in medicinal chemistry, where it serves as a precursor for more complex drug candidates.
The compound's molecular architecture is of significant interest due to its ability to participate in diverse chemical transformations. The bromomethyl group, for instance, allows for nucleophilic substitution reactions, which are commonly employed in the synthesis of biaryl compounds. Similarly, the fluorine atoms introduce electronic and steric effects that can modulate the reactivity and selectivity of subsequent reactions. These features have been exploited in recent studies to develop new methodologies for constructing heterocyclic frameworks.
In recent years, there has been growing attention on the use of halogenated aromatic compounds in drug discovery. The fluorine atom, in particular, has been extensively studied for its ability to enhance metabolic stability and binding affinity. A notable example is the development of kinase inhibitors, where fluorinated aromatic rings play a crucial role in optimizing pharmacokinetic properties. The compound under discussion, 1-bromo-4-(bromomethyl)-2,5-difluorobenzene, aligns well with this trend and has been explored in several innovative synthetic strategies.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions. The presence of both bromine and bromomethyl groups provides multiple opportunities for palladium-catalyzed transformations such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many bioactive molecules. Recent advancements in catalytic systems have further enhanced the efficiency and scope of these reactions, making 1-bromo-4-(bromomethyl)-2,5-difluorobenzene an attractive choice for synthetic chemists.
The influence of fluorine substituents on molecular properties has also been a focus of research. Fluorine atoms can significantly impact the electronic distribution within a molecule, leading to improved solubility and bioavailability. This has led to the exploration of fluorinated derivatives as potential therapeutic agents. For instance, studies have demonstrated that incorporating fluorine into aromatic rings can alter receptor binding interactions, thereby enhancing drug efficacy. The compound's dual halogenation pattern offers a unique platform for such investigations.
The synthesis of 1-bromo-4-(bromomethyl)-2,5-difluorobenzene itself is an intriguing challenge that has been addressed through various methodologies. Traditional approaches often involve halogenation reactions on pre-functionalized benzene derivatives. However, modern synthetic techniques have enabled more direct routes to this compound. For example, electrochemical halogenation methods have been employed to introduce bromine atoms with high selectivity. These advances not only streamline the synthesis but also reduce waste generation, aligning with green chemistry principles.
The versatility of this compound extends beyond pharmaceutical applications. In agrochemical research, halogenated aromatics are widely used as intermediates in the development of pesticides and herbicides. The reactivity of 1-bromo-4-(bromomethyl)-2,5-difluorobenzene allows for the introduction of additional functional groups that can enhance biological activity against target pests. Recent studies have highlighted its role in creating novel fungicides with improved environmental profiles.
In conclusion, 1-bromo-4-(bromomethyl)-2,5-difluorobenzene (CAS No. 486460-10-0) represents a significant asset in synthetic chemistry due to its multifaceted reactivity and structural features. Its potential applications in drug discovery and agrochemical development underscore its importance as a synthetic intermediate. As research continues to uncover new methodologies for functionalizing halogenated aromatics, compounds like this will undoubtedly play a pivotal role in shaping the future of molecular synthesis.
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